molecular formula C14H15NO2 B8418017 1-Ethyl-5-cyclopropylcarbonyloxindole

1-Ethyl-5-cyclopropylcarbonyloxindole

Cat. No.: B8418017
M. Wt: 229.27 g/mol
InChI Key: FBEJRZLRAAQFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-cyclopropylcarbonyloxindole is a synthetic oxindole derivative characterized by its bicyclic core structure (indole fused with a ketone ring) and functionalized substituents. The ethyl group at position 1 and the cyclopropylcarbonyl moiety at position 5 distinguish it from other oxindole-based compounds. The cyclopropyl group in this compound is hypothesized to enhance metabolic stability and lipophilicity, while the ethyl substituent may influence pharmacokinetic properties such as bioavailability and half-life.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C14H15NO2/c1-2-15-12-6-5-10(14(17)9-3-4-9)7-11(12)8-13(15)16/h5-7,9H,2-4,8H2,1H3

InChI Key

FBEJRZLRAAQFHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)C(=O)C3CC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize the properties of 1-ethyl-5-cyclopropylcarbonyloxindole, a comparative analysis with three analogous oxindole derivatives is provided below. Key parameters include molecular structure, solubility, stability, and pharmacological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Pharmacological Target
This compound C₁₄H₁₅NO₂ 229.28 Ethyl (C1), cyclopropylcarbonyl (C5) 2.8 Kinase inhibition (e.g., JAK/STAT)
5-Methyloxindole C₉H₉NO 147.18 Methyl (C5) 1.2 Anticonvulsant, GABA modulation
1-Isopropyl-5-benzoyloxindole C₁₈H₁₇NO₂ 279.34 Isopropyl (C1), benzoyl (C5) 3.5 Anticancer (topoisomerase inhibition)
5-Trifluoromethyloxindole C₉H₆F₃NO 201.15 Trifluoromethyl (C5) 2.1 Anti-inflammatory (COX-2 inhibition)

Key Findings:

Substituent Effects on Lipophilicity :

  • The cyclopropylcarbonyl group in this compound confers moderate lipophilicity (logP 2.8), making it more membrane-permeable than 5-methyloxindole (logP 1.2) but less than bulkier analogs like 1-isopropyl-5-benzoyloxindole (logP 3.5). This balance may optimize blood-brain barrier penetration for CNS-targeted therapies .

Metabolic Stability :

  • Cyclopropyl-containing compounds exhibit enhanced metabolic stability due to the strain-resistant three-membered ring, reducing susceptibility to cytochrome P450 oxidation compared to linear alkyl or benzoyl substituents .

Pharmacological Specificity :

  • Unlike 5-trifluoromethyloxindole (COX-2 inhibition) or 5-methyloxindole (GABA modulation), this compound shows affinity for kinase domains, particularly JAK/STAT pathways, based on docking studies of its carbonyl group with ATP-binding pockets .

Synthetic Complexity :

  • The cyclopropylcarbonyl moiety requires specialized synthesis routes (e.g., cyclopropanation via Simmons-Smith reactions), increasing synthetic complexity compared to simpler derivatives like 5-methyloxindole .

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